Cas no 1225817-61-7 (3-(3-bromo-4-methoxyphenyl)butan-1-amine)

3-(3-Bromo-4-methoxyphenyl)butan-1-amine is a brominated aromatic amine derivative with a methoxy substituent, offering versatile utility in organic synthesis and pharmaceutical research. Its structural features, including the bromine atom and methoxy group, make it a valuable intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex molecular frameworks. The butylamine chain enhances solubility in polar solvents, facilitating further functionalization. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its balanced reactivity and stability under standard reaction conditions. High purity grades ensure consistent performance in research and industrial applications.
3-(3-bromo-4-methoxyphenyl)butan-1-amine structure
1225817-61-7 structure
商品名:3-(3-bromo-4-methoxyphenyl)butan-1-amine
CAS番号:1225817-61-7
MF:C11H16BrNO
メガワット:258.154842376709
CID:6277647
PubChem ID:82089444

3-(3-bromo-4-methoxyphenyl)butan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(3-bromo-4-methoxyphenyl)butan-1-amine
    • EN300-1896230
    • 1225817-61-7
    • インチ: 1S/C11H16BrNO/c1-8(5-6-13)9-3-4-11(14-2)10(12)7-9/h3-4,7-8H,5-6,13H2,1-2H3
    • InChIKey: ZNTBRIUPDALCSJ-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C=CC(=C1)C(C)CCN)OC

計算された属性

  • せいみつぶんしりょう: 257.04153g/mol
  • どういたいしつりょう: 257.04153g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

3-(3-bromo-4-methoxyphenyl)butan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1896230-10.0g
3-(3-bromo-4-methoxyphenyl)butan-1-amine
1225817-61-7
10g
$4914.0 2023-06-01
Enamine
EN300-1896230-0.1g
3-(3-bromo-4-methoxyphenyl)butan-1-amine
1225817-61-7
0.1g
$1005.0 2023-09-18
Enamine
EN300-1896230-0.25g
3-(3-bromo-4-methoxyphenyl)butan-1-amine
1225817-61-7
0.25g
$1051.0 2023-09-18
Enamine
EN300-1896230-5.0g
3-(3-bromo-4-methoxyphenyl)butan-1-amine
1225817-61-7
5g
$3313.0 2023-06-01
Enamine
EN300-1896230-0.05g
3-(3-bromo-4-methoxyphenyl)butan-1-amine
1225817-61-7
0.05g
$959.0 2023-09-18
Enamine
EN300-1896230-0.5g
3-(3-bromo-4-methoxyphenyl)butan-1-amine
1225817-61-7
0.5g
$1097.0 2023-09-18
Enamine
EN300-1896230-1.0g
3-(3-bromo-4-methoxyphenyl)butan-1-amine
1225817-61-7
1g
$1142.0 2023-06-01
Enamine
EN300-1896230-5g
3-(3-bromo-4-methoxyphenyl)butan-1-amine
1225817-61-7
5g
$3313.0 2023-09-18
Enamine
EN300-1896230-2.5g
3-(3-bromo-4-methoxyphenyl)butan-1-amine
1225817-61-7
2.5g
$2240.0 2023-09-18
Enamine
EN300-1896230-10g
3-(3-bromo-4-methoxyphenyl)butan-1-amine
1225817-61-7
10g
$4914.0 2023-09-18

3-(3-bromo-4-methoxyphenyl)butan-1-amine 関連文献

3-(3-bromo-4-methoxyphenyl)butan-1-amineに関する追加情報

Introduction to 3-(3-bromo-4-methoxyphenyl)butan-1-amine (CAS No: 1225817-61-7)

3-(3-bromo-4-methoxyphenyl)butan-1-amine, identified by its CAS number 1225817-61-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a unique structural arrangement of a butan-1-amine side chain attached to a bromo-substituted, methoxy-functionalized benzene ring, has garnered attention due to its potential applications in drug development and synthetic chemistry.

The structural motif of 3-(3-bromo-4-methoxyphenyl)butan-1-amine presents a fascinating combination of aromatic and aliphatic components, which makes it a versatile intermediate in the synthesis of more complex pharmacophores. The presence of both bromine and methoxy groups on the aromatic ring enhances its reactivity, allowing for further functionalization through various chemical transformations. These attributes have positioned this compound as a valuable building block in the construction of novel therapeutic agents.

In recent years, there has been a growing interest in exploring the pharmacological properties of molecules that incorporate both amine and aromatic functionalities. The amine group in 3-(3-bromo-4-methoxyphenyl)butan-1-amine serves as a key pharmacophoric element, capable of engaging with biological targets such as enzymes and receptors. This characteristic has prompted researchers to investigate its potential role in the development of drugs targeting neurological disorders, inflammatory conditions, and other diseases where amine-based compounds have demonstrated efficacy.

The benzene ring, modified with bromine and methoxy substituents, contributes to the compound's overall electronic properties and influences its interactions with biological systems. The bromine atom, being highly electronegative, can modulate the electron density on the ring, affecting its reactivity and binding affinity. On the other hand, the methoxy group introduces a hydroxyl moiety that can participate in hydrogen bonding interactions, further enhancing the compound's potential for biological activity.

Recent studies have highlighted the importance of optimizing the substitution patterns on aromatic rings in drug design. The specific arrangement of bromine and methoxy groups in 3-(3-bromo-4-methoxyphenyl)butan-1-amine has been found to influence its metabolic stability and pharmacokinetic profile. This has led to investigations into how these substituents affect the compound's absorption, distribution, metabolism, excretion (ADME), and overall bioavailability.

The synthesis of 3-(3-bromo-4-methoxyphenyl)butan-1-amine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic aromatic substitution reactions to introduce the bromine atom followed by alkylation reactions to attach the butan-1-amine side chain. The choice of reagents and reaction conditions is crucial in minimizing side products and ensuring regioselectivity.

In addition to its pharmaceutical applications, 3-(3-bromo-4-methoxyphenyl)butan-1-amine has shown promise in materials science research. Its unique structural features make it a candidate for developing novel polymers and organic electronic materials. The ability to functionalize both the aromatic ring and the aliphatic chain provides a platform for creating materials with tailored properties such as conductivity, luminescence, or mechanical strength.

The growing body of research on 3-(3-bromo-4-methoxyphenyl)butan-1-amine underscores its significance as a versatile intermediate in synthetic chemistry. As new methodologies emerge for drug discovery and material design, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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